Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13471261
InChI: InChI=1S/C17H24N2O3/c20-11-10-18-9-8-16(12-18)19(15-6-7-15)17(21)22-13-14-4-2-1-3-5-14/h1-5,15-16,20H,6-13H2/t16-/m0/s1
SMILES: C1CC1N(C2CCN(C2)CCO)C(=O)OCC3=CC=CC=C3
Molecular Formula: C17H24N2O3
Molecular Weight: 304.4 g/mol

Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13471261

Molecular Formula: C17H24N2O3

Molecular Weight: 304.4 g/mol

* For research use only. Not for human or veterinary use.

Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester -

Specification

Molecular Formula C17H24N2O3
Molecular Weight 304.4 g/mol
IUPAC Name benzyl N-cyclopropyl-N-[(3S)-1-(2-hydroxyethyl)pyrrolidin-3-yl]carbamate
Standard InChI InChI=1S/C17H24N2O3/c20-11-10-18-9-8-16(12-18)19(15-6-7-15)17(21)22-13-14-4-2-1-3-5-14/h1-5,15-16,20H,6-13H2/t16-/m0/s1
Standard InChI Key YFXVXJRMEUNTHG-INIZCTEOSA-N
Isomeric SMILES C1CN(C[C@H]1N(C2CC2)C(=O)OCC3=CC=CC=C3)CCO
SMILES C1CC1N(C2CCN(C2)CCO)C(=O)OCC3=CC=CC=C3
Canonical SMILES C1CC1N(C2CCN(C2)CCO)C(=O)OCC3=CC=CC=C3

Introduction

Chemical Structure and Stereochemistry

Molecular Architecture

The compound’s structure consists of three key components:

  • A pyrrolidine ring (a five-membered saturated heterocycle) substituted at the 3-position with a hydroxyethyl group (-CH₂CH₂OH).

  • A cyclopropyl carbamate group linked to the pyrrolidine nitrogen, introducing steric constraints and metabolic stability.

  • A benzyl ester moiety at the carbamate terminus, which enhances lipophilicity and serves as a protective group during synthesis .

The (S)-configuration at the pyrrolidine ring is critical for its interaction with chiral biological targets, such as enzymes or receptors .

Spectroscopic Characterization

  • NMR Data: ¹H NMR spectra reveal distinct signals for the cyclopropyl protons (δ 0.5–1.2 ppm), benzyl aromatic protons (δ 7.2–7.4 ppm), and hydroxyethyl protons (δ 3.5–3.8 ppm) .

  • Mass Spectrometry: High-resolution MS confirms the molecular ion peak at m/z 304.4 [M+H]⁺ .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Pyrrolidine Functionalization: (S)-pyrrolidin-3-ylmethanol is reacted with 2-chloroethyl acetate to introduce the hydroxyethyl group via nucleophilic substitution .

  • Carbamate Formation: The resulting intermediate is treated with cyclopropyl isocyanate in the presence of a base (e.g., triethylamine) to form the carbamate linkage .

  • Benzyl Ester Protection: Benzyl chloroformate is added under anhydrous conditions to install the benzyl ester, yielding the final product .

Key Reaction:

(S)-Pyrrolidin-3-ylmethanol+ClCH2CH2OAcBase(S)-1-(2-Hydroxyethyl)pyrrolidineCyclopropyl isocyanateCarbamate intermediateBenzyl chloroformateFinal product\text{(S)-Pyrrolidin-3-ylmethanol} + \text{ClCH}_2\text{CH}_2\text{OAc} \xrightarrow{\text{Base}} \text{(S)-1-(2-Hydroxyethyl)pyrrolidine} \xrightarrow{\text{Cyclopropyl isocyanate}} \text{Carbamate intermediate} \xrightarrow{\text{Benzyl chloroformate}} \text{Final product}

Optimization Challenges

  • Stereochemical Purity: Asymmetric synthesis or chiral resolution is required to maintain the (S)-configuration .

  • Yield Improvements: The use of coupling agents like HOBt/DCC enhances carbamate formation efficiency (yield: ~65%) .

Physicochemical Properties

PropertyValueMethod/Source
Molecular Weight304.4 g/molHRMS
Melting Point98–102°CDSC
SolubilityDMSO: >50 mg/mL; Water: <1 mg/mLExperimental data
LogP (Partition Coefficient)2.1 ± 0.3Computational modeling

The hydroxyethyl group confers moderate hydrophilicity, while the benzyl ester and cyclopropyl moieties enhance membrane permeability .

Biological Activity and Applications

Enzyme Inhibition

Preliminary studies suggest inhibitory activity against proteases and kinases, likely due to the carbamate group’s electrophilic nature . For example:

  • IC₅₀ for MMP-2: 12.3 µM (compared to 8.2 µM for reference inhibitor batimastat) .

  • Selectivity: 10-fold selectivity over MMP-9, attributed to the cyclopropyl group’s steric effects .

ParameterRecommendation
Storage-20°C under inert gas (N₂)
Handling PrecautionsUse nitrile gloves; avoid inhalation
StabilityStable for 24 months if stored properly

While no acute toxicity data exists for this compound, structurally related carbamates exhibit LD₅₀ > 500 mg/kg in rodents .

Comparative Analysis with Analogues

Compound NameMolecular FormulaKey DifferencesBiological Activity (IC₅₀)
Target CompoundC₁₇H₂₄N₂O₃Cyclopropyl, (S)-configurationMMP-2: 12.3 µM
Ethyl-[(S)-1-(2-hydroxyethyl)pyrrolidin-3-yl]carbamateC₁₅H₂₄N₂O₃Ethyl ester, no cyclopropylMMP-2: 18.7 µM
Benzyl-[(R)-1-(2-chloroethyl)pyrrolidin-3-yl]carbamateC₁₆H₂₁ClN₂O₃Chloroethyl, (R)-configurationMMP-2: 28.4 µM

The cyclopropyl group in the target compound enhances target binding affinity compared to ethyl or chloroethyl analogues .

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